molecular formula C21H19ClN4O5 B12778445 Lenvatinib metabolite ME115 CAS No. 1788899-64-8

Lenvatinib metabolite ME115

Cat. No.: B12778445
CAS No.: 1788899-64-8
M. Wt: 442.9 g/mol
InChI Key: CCRBWARCHWHBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenvatinib metabolite ME115 is a quinolone derivative formed via the oxidation of lenvatinib, primarily mediated by aldehyde oxidase (AO) rather than cytochrome P450 (CYP) enzymes . ME115 is a significant fecal metabolite, accounting for 16–21.28% of the total radioactivity in feces 72–168 hours post-administration . Unlike other metabolites, ME115 exhibits minimal inhibitory activity against AO or CYP enzymes, even at high concentrations (50 µmol/L) . Its formation and excretion profile highlights its role as a terminal metabolite in lenvatinib’s elimination pathway, with negligible renal excretion (0.49% in urine) .

Properties

CAS No.

1788899-64-8

Molecular Formula

C21H19ClN4O5

Molecular Weight

442.9 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-2-oxo-1H-quinoline-6-carboxamide

InChI

InChI=1S/C21H19ClN4O5/c1-30-17-8-16-12(7-13(17)20(23)28)18(9-19(27)25-16)31-11-4-5-15(14(22)6-11)26-21(29)24-10-2-3-10/h4-10H,2-3H2,1H3,(H2,23,28)(H,25,27)(H2,24,26,29)

InChI Key

CCRBWARCHWHBNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C=C2OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenvatinib involves multiple steps, including the formation of key intermediates and the final product. The process typically includes reactions such as chlorination, cyclization, and amidation . The preparation of lenvatinib metabolite ME115 specifically involves the metabolic pathways in the human body, where lenvatinib undergoes hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation .

Industrial Production Methods

Industrial production of lenvatinib involves an improved and economic process that ensures high yield and reduced processing steps. This process includes the use of specific reagents and solvents to achieve the desired product . The production of this compound, however, is not typically carried out industrially as it is a metabolic byproduct formed in vivo.

Chemical Reactions Analysis

Types of Reactions

Lenvatinib metabolite ME115 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: For oxidation reactions.

    Water and enzymes: For hydrolysis.

    Glucuronic acid: For glucuronidation.

Major Products Formed

The major products formed from these reactions include various oxidized, hydrolyzed, and glucuronidated forms of lenvatinib .

Scientific Research Applications

Lenvatinib metabolite ME115 has several scientific research applications, including:

Comparison with Similar Compounds

Metabolic Pathways and Excretion

The table below summarizes key metabolites of lenvatinib and their characteristics:

Metabolite Formation Enzyme Major Excretion Route Excretion Percentage Structural Features
ME115 Aldehyde oxidase (AO) Feces 16–21.28% Quinolone form
ME118 AO (from ME114) Feces 11% Quinolone form of ME114
ME114 CYP3A4/AO Feces 4.3% Precursor to ME118
ME107 CYP3A4 Feces Inhibits AO (IC50: 30.78 µmol/L)
ME88 CYP3A4 Urine/Feces Glucuronide conjugate

Key Findings :

  • ME115 vs. ME118: Both are quinolone derivatives, but ME115 is directly formed via AO, whereas ME118 requires prior conversion of ME114 . ME115 is excreted in higher quantities in feces (16–21.28%) compared to ME118 (11%) .
  • ME115 vs. ME107 : ME107 is a CYP3A4-derived metabolite with moderate AO inhibitory activity (IC50: 30.78 µmol/L), unlike ME115, which lacks significant inhibition .
  • ME115 vs. ME114 : ME114 is a precursor to ME118 and exhibits partial CYP-mediated formation, while ME115 is exclusively AO-dependent .

Enzyme Inhibition Profiles

Metabolite AO Inhibition (IC50) CYP Inhibition
ME115 >50 µmol/L Negligible
ME114 11.57 µmol/L
ME107 30.78 µmol/L
Lenvatinib >100 µmol/L Moderate

Implications :

  • ME115’s lack of inhibition suggests a lower risk of interactions, supporting its classification as a non-active metabolite .

Functional Comparison with Non-Metabolite Kinase Inhibitors

Compound Target Binding Stability (RMSF) Key Interactions
Lenvatinib VEGFR Moderate Hydrophobic pockets
EGCG VEGFR High Hydrogen bonds with Ser97, Asn92

Key Insight :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.